molecular formula C10H9NOS2 B13941751 5-Benzyl-2-thioxothiazolidin-4-one

5-Benzyl-2-thioxothiazolidin-4-one

Cat. No.: B13941751
M. Wt: 223.3 g/mol
InChI Key: HEFVAMUJRPNDFW-UHFFFAOYSA-N
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Description

5-Benzyl-2-thioxothiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidine family This compound features a five-membered ring containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Benzyl-2-thioxothiazolidin-4-one involves the condensation of aromatic aldehydes with rhodanine under microwave irradiation using glycine as a catalyst . This solvent-free method is environmentally friendly and yields the desired product efficiently. The reaction typically involves mixing benzaldehyde and rhodanine in a 1:1.3 ratio, with glycine as the catalyst, and subjecting the mixture to microwave irradiation at a power of 500 W for 5 minutes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as solvent-free reactions and the use of non-toxic catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Benzyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of PIM kinases, which are involved in regulating cellular processes such as survival, apoptosis, and proliferation . By inhibiting these kinases, the compound can modulate the expression of key proteins and pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-2-thioxothiazolidin-4-one is unique due to the presence of both the benzyl and thioxo groups, which enhance its reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for developing new therapeutic agents and exploring novel chemical reactions.

Properties

Molecular Formula

C10H9NOS2

Molecular Weight

223.3 g/mol

IUPAC Name

5-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H9NOS2/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13)

InChI Key

HEFVAMUJRPNDFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(=S)S2

Origin of Product

United States

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